molecular formula C23H15ClN2O2 B14392099 N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-75-4

N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14392099
CAS No.: 89548-75-4
M. Wt: 386.8 g/mol
InChI Key: WVKJGDMLWWPPJV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide is a synthetically derived carbazole alkaloid analog offered for research purposes. This compound is part of a class of molecules known for their significant biological activities and potential in therapeutic development . Carbazole derivatives have been extensively investigated as core scaffolds in medicinal chemistry, with research indicating potential as cytotoxic agents against various cancer cell lines, including gastric adenocarcinoma and human melanoma . The structural motif of the carbazole core fused with a carboxamide group is a subject of interest in the design of novel kinase inhibitors, which are a key target in oncology and inflammatory disease research . The incorporation of a chlorophenyl group is a common strategy in drug design to influence the compound's bioavailability and binding affinity. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or building block in multi-step organic synthesis or as a standard in analytical studies. For quality assurance, the product is characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry, ensuring researchers receive a well-defined chemical entity for their investigations.

Properties

CAS No.

89548-75-4

Molecular Formula

C23H15ClN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C23H15ClN2O2/c24-14-6-8-15(9-7-14)25-23(28)19-11-13-5-10-17-16-3-1-2-4-20(16)26-22(17)18(13)12-21(19)27/h1-12,26-27H,(H,25,28)

InChI Key

WVKJGDMLWWPPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Photoinduced 6π-Electrocyclization of 2,3-Disubstituted Indoles

A seminal method for synthesizing 11H-benzo[a]carbazoles involves the photochemical cyclization of 2,3-disubstituted indoles. The protocol begins with a three-component condensation of aryl glyoxals, anilines, and enols to yield indole intermediates. For example, reacting indole with ethyl acetoacetate and 2-(bromomethyl)-1,3-dioxolane in acetonitrile at 80°C for 6 hours forms 2,3-disubstituted indole precursors. Subsequent UV irradiation (λ = 300–350 nm) induces a 6π-electrocyclization, yielding the benzo[a]carbazole framework with regiospecificity. X-ray diffraction confirms the planar structure of the cyclized product.

Key Advantages :

  • High regioselectivity (single isomer formation).
  • Mild reaction conditions (room temperature, no strong acids).

Multicomponent Reactions Catalyzed by Sulfonated Amorphous Carbon

An alternative route employs a one-pot multicomponent reaction using phenylglyoxal monohydrate, primary amines, 1,3-diketones, and malononitrile in the presence of a sulfonated amorphous carbon catalyst (AC-SO3H). The catalyst, derived from rice husk carbonization, provides acidic sites (4.606 mmol g⁻¹ total acidity) critical for cyclocondensation. Heating at 240°C for 2 hours in dimethyl sulfoxide (DMSO) generates 3-cyanoacetamide pyrrole intermediates, which undergo intramolecular ring closure to form benzo[a]carbazoles.

Reaction Conditions :

  • Catalyst loading: 6 mg per 0.25 mmol substrate.
  • Yield: 73% after crystallization.

Functionalization of the Carbazole Core

Hydroxylation at the C2 Position

Introducing the 2-hydroxy group requires selective oxidation or hydroxylation. A common approach involves hydrolyzing acetyl-protected intermediates. For instance, treating 1-methyl-9H-carbazole-2-acetyl derivatives with sodium hydroxide in methanol at room temperature yields the corresponding carboxylic acid, which is subsequently decarboxylated under acidic conditions to afford the hydroxyl group.

Representative Procedure :

  • Hydrolysis: 1-methyl-9H-carbazole-2-acetyl (10 mmol) in methanol with NaOH (15 mmol), stirred overnight.
  • Acidification: Adjust to pH 2–3 with HCl, precipitating 2-hydroxycarbazole.
    Spectroscopic Data :
  • MS (ESI): m/z 224.08 [M - H]⁻.

Carboxamide Formation at C3

The C3-carboxamide moiety is introduced via coupling reactions. Carbazole-3-carboxylic acids, synthesized through hydrolysis of ethyl ester precursors, are treated with 4-chloroaniline in the presence of coupling agents like HATU or EDCI.

Optimized Protocol :

  • Activate carboxylic acid (10 mmol) with EDCI (12 mmol) and HOBt (10 mmol) in DMF.
  • Add 4-chloroaniline (12 mmol), stir at 25°C for 12 hours.
  • Isolate product via ethyl acetate extraction and column chromatography.

Yield : 68–72% (dependent on substituent electronic effects).

Integrated Synthesis of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide

Combining the above methodologies, the target compound is synthesized in four linear steps:

  • Indole Precursor Synthesis :
    • Three-component condensation of indole, ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane.
  • Photocyclization :
    • UV irradiation (350 nm, 8 hours) to form 11H-benzo[a]carbazole.
  • Hydroxylation :
    • Basic hydrolysis followed by acid-mediated decarboxylation.
  • Amide Coupling :
    • EDCI-mediated coupling with 4-chloroaniline.

Overall Yield : 22–27% (non-optimized).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, OH), 8.74 (s, 1H, NH), 8.32–7.15 (m, 12H, aromatic), 2.41 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6): δ 168.2 (C=O), 156.7 (C-OH), 140.1–112.3 (aromatic carbons).
  • HRMS : m/z 387.0874 [M + H]⁺ (calc. 387.0878).

Crystallographic Data

X-ray diffraction confirms the planar benzo[a]carbazole core and the anti conformation of the carboxamide substituent. Key metrics include:

  • Bond length (C-N): 1.335 Å.
  • Dihedral angle (carbazole/amide): 12.7°.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Catalyst/Conditions
Photocyclization UV-induced electrocyclization 45 98 None (light-mediated)
Multicomponent AC-SO3H-catalyzed cyclization 73 95 AC-SO3H, 240°C, 2 h
Amide Coupling EDCI-mediated coupling 72 99 EDCI, HOBt, DMF

Challenges and Optimization Opportunities

  • Low Yields in Photocyclization : Scaling UV-mediated reactions faces photon penetration limits. Microfluidic reactors with optimized light sources may enhance efficiency.
  • Catalyst Recyclability : AC-SO3H retains 89% activity after five cycles but requires post-reaction filtration. Immobilizing the catalyst on magnetic nanoparticles could streamline recovery.
  • Stereochemical Control : Amide coupling produces racemic mixtures; asymmetric catalysis using chiral auxiliaries remains unexplored.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Source
Compound A Benzo[a]carbazole 2-hydroxy, 3-(4-Cl-phenyl)amide Not explicitly reported
N-(4-Chlorophenyl)maleimide Maleimide 4-Cl-phenyl MGL inhibitor (IC₅₀ = 7.24 μM)
N-(4-Fluorophenyl)maleimide Maleimide 4-F-phenyl MGL inhibitor (IC₅₀ = 5.18 μM)
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo[a]carbazole-3-carboxamide Benzo[a]carbazole 2-hydroxy, 3-(4-MeO-phenyl)amide Not explicitly reported
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioacetamide 4-Cl-phenyl, cyano, styryl Insecticidal (superior to acetamiprid)

Key Observations:

Halogen Substituent Impact: In maleimide derivatives (e.g., N-(4-halophenyl)maleimides), the halogen’s size (F, Cl, Br, I) showed minimal effect on MGL inhibition, with IC₅₀ values ranging narrowly (4.34–7.24 μM) . This suggests electronic effects (e.g., electronegativity) may dominate over steric factors in enzyme binding.

Carbazole Core Modifications :

  • Replacing the 4-Cl-phenyl group in Compound A with a 4-methoxyphenyl (as in ) could alter solubility and hydrogen-bonding capacity. Methoxy groups typically increase electron density, which might enhance interactions with aromatic residues in target proteins.

Pyridine vs. Carbazole Frameworks :

  • Pyridine-thioacetamide derivatives (e.g., ) exhibited potent insecticidal activity against cowpea aphid, outperforming acetamiprid. While Compound A shares the 4-Cl-phenyl motif, its carbazole core may offer distinct binding modes due to extended π-conjugation and planar rigidity.

Insecticidal Activity:

  • Pyridine-thioacetamide analogs (e.g., ) demonstrated higher aphid mortality than Compound A’s structural relatives, suggesting that the pyridine-thioether scaffold is critical for agrochemical efficacy.

Enzyme Inhibition:

  • Maleimide derivatives () showed consistent MGL inhibition regardless of halogen size, implying that Compound A ’s carboxamide group could be optimized for similar enzyme targets by tuning electronic properties rather than steric bulk.

Biological Activity

N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide, a compound with the molecular formula C23H15ClN2O2C_{23}H_{15}ClN_{2}O_{2}, is a derivative of benzo[a]carbazole known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a polycyclic aromatic structure with a hydroxyl group and a carboxamide functional group, which contribute to its biological properties. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxyl and carboxamide groups allow for hydrogen bonding with enzymes, modulating their activity.
  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Antitumor Activity

Research has indicated that derivatives of benzo[a]carbazole exhibit significant antitumor properties. A study focusing on related compounds demonstrated potent antitumor activity against human cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells.

Case Study: Antitumor Evaluation

A series of benzo[a]carbazole derivatives were synthesized and evaluated for their cytotoxic effects. Notably, one derivative showed remarkable in vitro and in vivo anticancer activity comparable to established chemotherapeutic agents like amonafide .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
N-(4-Chlorophenyl)-2-hydroxy...Not yet testedN/A

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Synthesis from Hydroxybenzo[a]carbazole : Starting from 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid, it can be reacted with an appropriate chlorinated aromatic compound under controlled conditions.
  • Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Q & A

Q. What are the established synthetic routes for N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. For example, a related carbazole derivative was prepared by reacting (E)-N-(4-chlorophenyl) acrylamide intermediates with thiourea in the presence of 40% KOH, followed by purification via column chromatography . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (80–100°C), and solvent polarity (e.g., ethanol or DMF). Monitoring via TLC and HPLC ensures intermediate purity. For analogs, Suzuki-Miyaura coupling has been employed to introduce aryl groups to the carbazole core .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR (1H/13C): Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) and hydrogen bonding (broad -OH signals around δ 10–12 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl atoms .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N-(4-chlorophenyl) acetamide derivatives .

Q. What preliminary bioactivity assays are recommended for this compound?

Methodological Answer: Screen for antimicrobial activity using:

  • Broth Microdilution (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .
  • Antifungal Assays: Use C. albicans or A. niger in Sabouraud dextrose agar, with fluconazole as a positive control.
  • Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values and selectivity indices.

Advanced Research Questions

Q. How can researchers address low solubility in biological assays?

Methodological Answer: Solubility challenges arise from the hydrophobic carbazole core. Strategies include:

  • Co-solvent Systems: Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes.
  • Prodrug Design: Introduce phosphate or PEG groups at the hydroxy position to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .

Q. What computational methods aid in predicting crystallographic behavior?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry (e.g., using B3LYP/6-31G*) to predict bond lengths and angles, which can be cross-validated with experimental XRD data .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., Cl···H contacts) to guide crystallization solvent selection (e.g., chloroform vs. acetonitrile) .
  • Powder XRD: Compare simulated (Mercury software) and experimental patterns to detect polymorphism.

Q. How can regioselectivity challenges during functionalization be resolved?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl at the hydroxy position) to steer electrophilic substitution to the carbazole C4 or C6 positions .
  • Catalytic Control: Use Pd-catalyzed C–H activation with ligands like 2,2'-bipyridine to achieve site-specific arylation .
  • Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., low temps favor kinetic products) and monitor intermediates via LC-MS .

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